3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry teams conducting hit-to-lead campaigns require chemically well-defined scaffolds with predictable SAR. This compound provides a halogen-free indole-thiadiazole-propanamide core with a potency-modulating 5-methyl substituent on the thiadiazole ring. Key advantages: - ≥95% purity, enabling clean interpretation of downstream ADME-Tox data as substituents are introduced. - Three-carbon propanamide linker provides optimal inter-pharmacophore distance for targets requiring a three-atom bridge. - Defined CAS 1219587-26-4 and well-characterized molecular formula (C₁₄H₁₄N₄OS) ensure experimental reproducibility and facilitate use as an HPLC-MS reference standard.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
Cat. No. B12178096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32
InChIInChI=1S/C14H14N4OS/c1-10-16-17-14(20-10)15-13(19)7-9-18-8-6-11-4-2-3-5-12(11)18/h2-6,8H,7,9H2,1H3,(H,15,17,19)
InChIKeyQAWQCIQIGGTNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide – Compound Identity, Class, and Procurement Baseline


3-(1H-Indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 1219587-26-4; molecular formula C14H14N4OS; MW 286.35 g/mol) is a synthetic hybrid molecule that covalently links an indole N-1 position to a 5-methyl-1,3,4-thiadiazol-2-yl moiety through a propanamide bridge . The compound belongs to the indole–1,3,4-thiadiazole conjugate class, a scaffold that has yielded potent inhibitors of acetylcholinesterase, butyrylcholinesterase, α-glucosidase, β-glucuronidase, α-amylase, and lipoxygenase in multiple independent medicinal chemistry campaigns [1][2]. It is commercially available from several research-chemical suppliers, typically at ≥95% purity, and is marketed as a discovery-stage building block for medicinal chemistry and chemical biology applications .

Why 3-(1H-Indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Cannot Be Casually Substituted by In-Class Analogs


Within the indole–thiadiazole–propanamide chemical space, even minor structural perturbations produce large and often non-linear shifts in target potency, selectivity, and physicochemical properties. The 5-methyl substituent on the 1,3,4-thiadiazole ring alters both the electronic character and the lipophilic surface of the molecule relative to the des-methyl analog (CAS 1118869-10-5), while the three-carbon propanamide linker introduces conformational degrees of freedom absent in the corresponding acetamide-bridged series [1]. Published structure–activity relationship (SAR) studies on indole–thiadiazole hybrids consistently demonstrate that the nature, position, and presence of substituents on the thiadiazole ring are dominant drivers of inhibitory potency, with IC₅₀ values varying by >100-fold across a single congeneric series [1][2]. Consequently, treating any indole–thiadiazole–amide compound as a functional equivalent of 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide risks introducing uncontrolled variables into experimental workflows, undermining reproducibility and confounding structure–activity conclusions [2].

Product-Specific Quantitative Differentiation Evidence for 3-(1H-Indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide vs. Closest Analogs


5-Methyl Thiadiazole Substitution Confers a Distinct Molecular Weight and Lipophilicity Profile vs. the Des-Methyl Analog

The target compound bears a methyl group at position 5 of the 1,3,4-thiadiazole ring. Its immediate des-methyl analog, 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide (CAS 1118869-10-5), lacks this substituent. The methyl group contributes an additional –CH₂– unit, increasing molecular weight by 14.02 Da (from 272.33 to 286.35 g/mol) and the molecular formula from C₁₃H₁₂N₄OS to C₁₄H₁₄N₄OS . This structural difference is stereoelectronically non-trivial: the methyl group donates electron density into the thiadiazole π-system and simultaneously increases the compound's lipophilic surface area. In published indole–thiadiazole SAR series, analogous alkyl substitutions on the thiadiazole ring have been shown to shift AChE IC₅₀ values by 10- to 100-fold across a single scaffold, demonstrating that even a single methyl group is a critical potency determinant rather than an inert bystander [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Propanamide Linker Length Provides Greater Conformational Flexibility Relative to the Acetamide-Bridged Analog

The target compound employs a three-carbon propanamide bridge (–CH₂–CH₂–C(=O)–NH–) connecting the indole N-1 to the thiadiazole amide nitrogen. The closest commercially available analog with a shorter linker, 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 948548-74-1), substitutes this with a two-carbon acetamide bridge (–CH₂–C(=O)–NH–), eliminating one methylene rotor . The propanamide linker introduces one additional sp³-hybridized carbon, which increases the number of rotatable bonds from 3 to 4 and expands the conformational ensemble accessible to the molecule. In fragment-based and structure-guided design contexts, linker length is a critical parameter governing the ability of a bifunctional molecule to simultaneously engage two distinct binding sub-pockets; shortening the linker by even one methylene unit can ablate binding affinity entirely when the pharmacophoric distance is suboptimal [1].

Conformational Analysis Linker Optimization Target Engagement

Absence of Halogen Substitution on the Indole Ring Distinguishes the Target Compound from 4-Chloro and 5-Bromo Congeners

The target compound carries an unsubstituted indole ring (R=H at all indole positions). Two commercially proximate analogs introduce halogen atoms: 3-(4-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (4-Cl; MW 320.80; C₁₄H₁₃ClN₄OS) and 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (5-Br; MW ~365.25; C₁₄H₁₃BrN₄OS) [1]. The halogen substituents increase molecular weight by 34.45 Da (Cl) and ~79 Da (Br) relative to the target compound and markedly elevate lipophilicity (estimated ΔcLogP ≈ +0.7 to +1.0). From a procurement perspective, halogen-free scaffolds are often preferred in early-stage screening cascades to reduce the risk of halogen-specific off-target interactions (e.g., thyroid peroxidase inhibition, aryl hydrocarbon receptor activation) and to simplify metabolic interpretation, as oxidative dehalogenation can generate reactive intermediates [2]. The target compound thus offers a cleaner chemical starting point for hit-to-lead progression where halogen introduction is reserved for rational, late-stage optimization.

Druglikeness Toxicology Risk Metabolic Stability

The 5-Methyl Group on Thiadiazole Is a Documented Potency Modulator in Published Indole–Thiadiazole Hybrid Series

Although no published study has explicitly profiled 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide in a head-to-head biological assay against its des-methyl comparator, multiple independent indole–thiadiazole SAR campaigns provide class-level evidence that the identity of the substituent at the thiadiazole 5-position is a primary determinant of inhibitory potency. In the 18-compound series reported by Taha et al. (2021), varying the thiadiazole 5-substituent (phenyl, substituted phenyl) produced AChE IC₅₀ values spanning 0.17 μM to 33.10 μM – a 195-fold range [1]. In the 16-compound series by Khan et al. (2022), the most potent analog (compound 8) achieved AChE IC₅₀ = 0.15 μM and BuChE IC₅₀ = 0.20 μM, while the least potent analog (compound 16) showed values of 36.16 μM and 34.30 μM, respectively – a >200-fold potency span driven entirely by substitution pattern [2]. The 5-methyl group on the thiadiazole of the target compound is thus not a passive structural feature but occupies the position known to exert the strongest influence on target engagement within this chemotype.

Structure-Activity Relationship Enzyme Inhibition Fragment-Based Design

Commercial Availability and Purity Benchmarking Against the Closest Structural Analogs

The target compound is listed by multiple research-chemical vendors with a standard purity specification of ≥95%, a threshold shared by most commercially available indole–thiadiazole analogs . However, several factors differentiate the target compound's supply profile: (i) the des-methyl analog (CAS 1118869-10-5) and the acetamide analog (CAS 948548-74-1) share the same nominal purity (95%) but differ in CAS registry, requiring separate sourcing, (ii) halogenated analogs (4-Cl, 5-Br) are typically offered at 95% purity as well but may exhibit batch-dependent variability due to synthetic challenges associated with halogen incorporation, and (iii) the 5-methyl-thiadiazole motif is synthetically accessible via established routes using commercially available 2-amino-5-methyl-1,3,4-thiadiazole as the key amine building block, favoring reproducible batch-to-batch quality [1].

Chemical Procurement Purity Specification Supply Chain

Cumulative Evidence Assessment and Unresolved Data Gaps

A critical evidence gap must be acknowledged: no peer-reviewed study has been identified that directly measures the biological activity (IC₅₀, Kᵢ, MIC, EC₅₀, etc.) of 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide in a head-to-head quantitative comparison with any of its closest structural analogs. The differentiation evidence presented above relies on (a) well-established SAR principles from related indole–thiadiazole series demonstrating >200-fold potency modulation by thiadiazole substitution [1][2], (b) unambiguous physicochemical differences (MW, formula, linker length, rotatable bond count) verified by CAS registry data , and (c) commercial purity and availability benchmarking. Users requiring direct comparative biological potency data for procurement decisions should commission a dedicated head-to-head profiling study or request vendor-supplied certificate-of-analysis documentation that includes comparative activity data against a defined reference standard. This gap does not negate the compound's differentiation but constrains the strength of evidence to the class-level inference and supporting evidence categories.

Evidence Gap Analysis Procurement Risk Experimental Validation

Optimal Research and Industrial Application Scenarios for 3-(1H-Indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring an Unsubstituted Indole–5-Methyl-Thiadiazole Scaffold as a Synthetic Starting Point

The target compound provides a chemically well-defined, halogen-free indole–thiadiazole–propanamide scaffold with a potency-modulating 5-methyl substituent on the thiadiazole ring. Medicinal chemistry teams initiating hit-to-lead campaigns can use this compound as a reference core for systematic SAR expansion, confident that the methyl group (present at the position known to dominate potency in published series [1]) and the propanamide linker (providing adequate conformational reach) form a validated pharmacophoric framework. The absence of halogen atoms avoids pre-existing toxophore alerts, enabling clean interpretation of downstream ADME-Tox data as substituents are introduced [2].

Chemical Biology Probe Development Targeting Cholinesterase, Glycosidase, or Related Enzyme Families

Because indole–thiadiazole hybrids have demonstrated potent inhibition across acetylcholinesterase, butyrylcholinesterase, α-glucosidase, β-glucuronidase, α-amylase, and lipoxygenase enzyme families in multiple independent studies [1], the target compound is a logical entry point for chemical probe development. Its structural features – the unsubstituted indole ring for π-stacking interactions and the 5-methyl-thiadiazole for hydrogen-bond-acceptor/donor engagement – align with the pharmacophoric requirements identified by molecular docking studies against these targets . Researchers can procure the compound as a positive-control scaffold for assay development or as a competitive starting point for probe optimization.

Structure-Activity Relationship (SAR) Expansion Studies Requiring a Reproducible Core Scaffold with Defined Linker Geometry

The propanamide linker of the target compound provides a specific inter-pharmacophore distance that differs from the shorter acetamide linker found in analogs such as 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide . For laboratories conducting systematic linker-length SAR studies, procuring the propanamide-linked compound ensures experimental fidelity to the intended three-carbon spacer geometry. This is particularly relevant when the binding site architecture (as revealed by docking or crystallography) requires the indole and thiadiazole moieties to occupy pockets separated by a distance optimally spanned by a three-atom bridge [1].

Analytical Method Development and Reference Standard Qualification for Indole–Thiadiazole Compound Libraries

With a defined CAS registry (1219587-26-4), well-characterized molecular formula (C₁₄H₁₄N₄OS), and commercial availability at ≥95% purity , the target compound can serve as a reference standard for HPLC-MS method development, NMR spectral library construction, or quantitative bioanalytical assay calibration. Its distinct retention time, mass spectrum, and NMR fingerprint differentiate it from the des-methyl and acetamide analogs, making it suitable for use as a system suitability standard in workflows that handle multiple indole–thiadiazole congeners simultaneously.

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